- Processes for producing orthoesters from organosulfur compounds, France, , ,
Cas no 919-29-9 (1,1,1-Triethoxy-pentane)
1,1,1-Triethoxy-pentane Chemical and Physical Properties
Names and Identifiers
-
- ortho-n-Valeric Acid Triethyl Es
- ORTHO-N-VALERIC ACID TRIETHYL ESTER
- TRIETHYL ORTHO-N-VALERATE
- 1,1,1-TRIETHOXY-N-PENTANE
- 1,1,1-triethoxypentane
- Triethyl orthovalerate
- Triethyl orthopentanoate
- Orthovaleric Acid Triethyl Ester
- Orthovalericacid, triethyl ester (7CI,8CI)
- Triethylorthopentanoate
- 1,1,1-Triethoxypentane (ACI)
- Orthovaleric acid, triethyl ester (7CI, 8CI)
- 1,1,1-Triethoxy-pentane
- EINECS 213-047-9
- SCHEMBL1711205
- NS00042019
- T0977
- Pentane, 1,1,1-triethoxy-
- triethylorthovalerate
- BS-22653
- J-523837
- D92428
- MFCD00059383
- DTXSID70238757
- CS-0205214
- AKOS015838755
- BuC(OEt)3
- U4QHD3E77D
- 919-29-9
- DTXCID20161248
-
- MDL: MFCD00059383
- Inchi: 1S/C11H24O3/c1-5-9-10-11(12-6-2,13-7-3)14-8-4/h5-10H2,1-4H3
- InChI Key: DIKAUBKIDNXNNW-UHFFFAOYSA-N
- SMILES: O(C(CCCC)(OCC)OCC)CC
Computed Properties
- Exact Mass: 204.17300
- Monoisotopic Mass: 204.173
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 9
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 27.7A^2
Experimental Properties
- Color/Form: Not determined
- Density: 0.88
- Boiling Point: 50°C/3mmHg(lit.)
- Flash Point: 77 °C
- Refractive Index: 1.4100 to 1.4110
- PSA: 27.69000
- LogP: 2.93990
- Solubility: Not determined
1,1,1-Triethoxy-pentane Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 3272 3/PG III
- HazardClass:3
- PackingGroup:III
1,1,1-Triethoxy-pentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71875-1ml |
1,1,1-Triethoxypentane |
919-29-9 | ≥95% | 1ml |
¥98.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71875-5ml |
1,1,1-Triethoxypentane |
919-29-9 | ≥95% | 5ml |
¥378.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162574-1ml |
1,1,1-Triethoxy-pentane |
919-29-9 | >95.0%(GC) | 1ml |
¥57.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162574-250ML |
1,1,1-Triethoxy-pentane |
919-29-9 | >95.0%(GC) | 250ml |
¥5470.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162574-25ML |
1,1,1-Triethoxy-pentane |
919-29-9 | >95.0%(GC) | 25ml |
¥918.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162574-5ml |
1,1,1-Triethoxy-pentane |
919-29-9 | >95.0%(GC) | 5ml |
¥228.90 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0977-25ML |
Triethyl Orthovalerate |
919-29-9 | >95.0%(GC) | 25ml |
¥1035.00 | 2024-04-15 | |
| abcr | AB135274-25 ml |
ortho-n-Valeric acid triethyl ester, 95%; . |
919-29-9 | 95% | 25 ml |
€177.80 | 2024-04-15 | |
| abcr | AB135274-250 ml |
ortho-n-Valeric acid triethyl ester, 95%; . |
919-29-9 | 95% | 250 ml |
€1034.40 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0977-250ML |
Triethyl Orthovalerate |
919-29-9 | >95.0%(GC) | 250ml |
¥6540.00 | 2024-04-15 |
1,1,1-Triethoxy-pentane Production Method
Production Method 1
Production Method 2
- 4,5-Dihydro-1-phenyl-1H-2,4-benzodiazepines: Novel antiarrhythmic agents, Journal of Medicinal Chemistry, 1993, 36(22), 3361-70
Production Method 3
- Preparation of orthoesters, Journal of the American Chemical Society, 1942, 64, 1825-7
Production Method 4
- Reaction of organometallic reagents with triethoxyacetonitrile. A new and short synthesis of α-keto esters, Tetrahedron Letters, 1981, 22(16), 1509-10
Production Method 5
1,1,1-Triethoxy-pentane Raw materials
1,1,1-Triethoxy-pentane Preparation Products
1,1,1-Triethoxy-pentane Suppliers
1,1,1-Triethoxy-pentane Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1,1,1-Triethoxy-pentane
Introduction to 1,1,1-Triethoxy-pentane (CAS No. 919-29-9)
1,1,1-Triethoxy-pentane, with the chemical formula C₈H₁₈O₃, is a significant compound in the field of organic chemistry and industrial applications. Its molecular structure consists of a pentane backbone substituted with three ethoxy groups at the 1-position. This unique arrangement imparts remarkable solvency properties, making it a valuable intermediate in various chemical synthesis processes. The compound is identified by its CAS number 919-29-9, which serves as a unique identifier in chemical databases and literature.
The synthesis of 1,1,1-Triethoxy-pentane typically involves the reaction of pentan-1-ol with sulfur trioxide or other oxidizing agents in the presence of catalysts. This process yields the desired triester through an esterification mechanism. The reaction conditions must be carefully controlled to ensure high yield and purity, as side reactions such as polymerization or over-esterification can occur if not properly managed.
One of the most notable applications of 1,1,1-Triethoxy-pentane is as a solvent in the production of specialty polymers and resins. Its ability to dissolve a wide range of polar and non-polar substances makes it an excellent choice for formulating coatings, adhesives, and sealants. Additionally, it serves as a precursor in the synthesis of more complex organic molecules, including pharmaceutical intermediates and agrochemicals.
Recent research has highlighted the utility of 1,1,1-Triethoxy-pentane in green chemistry initiatives. Its relatively high biodegradability compared to traditional solvents like dichloromethane or toluene positions it as an environmentally friendly alternative. Studies have demonstrated its effectiveness in cleaning processes for electronic components without causing significant environmental impact. This aligns with global efforts to reduce hazardous waste and promote sustainable chemical practices.
In the pharmaceutical industry, 1,1,1-Triethoxy-pentane has been explored as a potential intermediate in the synthesis of novel drug candidates. Its structural flexibility allows for modifications that can enhance drug bioavailability and target specificity. For instance, researchers have investigated its role in developing protease inhibitors for treating infectious diseases. The compound’s ability to stabilize reactive intermediates during synthesis also makes it valuable in multi-step organic reactions commonly employed in medicinal chemistry.
The industrial demand for 1,1,1-Triethoxy-pentane has led to advancements in its large-scale production techniques. Continuous flow reactors have been optimized for higher efficiency and reduced waste generation. These innovations not only improve cost-effectiveness but also enhance safety by minimizing exposure to hazardous byproducts. As a result, manufacturers are increasingly adopting these methods to meet growing market needs while adhering to stringent environmental regulations.
Another emerging application of 1,1,1-Triethoxy-pentane is in the field of energy storage technologies. Researchers have proposed its use as a solvent for battery electrolytes due to its high dielectric constant and thermal stability. While further studies are needed to fully evaluate its potential in this area, preliminary results suggest that it could improve battery performance and lifespan. This opens up new avenues for developing next-generation energy solutions.
The compound’s role in material science is also gaining attention. It has been tested as a processing aid in the production of high-performance polymers used in aerospace and automotive industries. Its ability to modify polymer properties such as melt flow rate and tensile strength makes it indispensable in formulating advanced materials that require exceptional durability and functionality.
From an economic perspective, 1 , 1 , 1 -Triethoxy-pentane plays a crucial role in supply chains across multiple industries. Its versatility as a solvent and intermediate ensures consistent demand from sectors ranging from pharmaceuticals to coatings manufacturing. Market analysts predict steady growth for this compound due to increasing industrialization and technological advancements that rely on specialized chemicals like 919-29-9 .
The future prospects for 919-29-9 are promising , with ongoing research aimed at expanding its applications further . Innovations such as catalytic improvements could enhance its synthesis efficiency , while novel uses may emerge from interdisciplinary collaborations between chemists , engineers , and industry professionals . As regulatory frameworks evolve towards sustainability , compounds like this one are likely to play an even greater part in meeting global chemical demands responsibly .
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